molecular formula C27H33N3O8S2 B13381231 Diethyl 5-{2-[1-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-oxopropylidene]hydrazino}-3-methyl-2,4-thiophenedicarboxylate

Diethyl 5-{2-[1-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-oxopropylidene]hydrazino}-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B13381231
M. Wt: 591.7 g/mol
InChI Key: WYHNNPAKDOHAJK-OCOWCJFRSA-N
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Description

Diethyl 5-{2-[1-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-oxopropylidene]hydrazino}-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-{2-[1-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-oxopropylidene]hydrazino}-3-methyl-2,4-thiophenedicarboxylate involves multiple steps. The starting materials typically include ethyl esters and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-{2-[1-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-oxopropylidene]hydrazino}-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Diethyl 5-{2-[1-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-oxopropylidene]hydrazino}-3-methyl-2,4-thiophenedicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Diethyl 5-{2-[1-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-oxopropylidene]hydrazino}-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and benzothiophene-based molecules. These compounds share structural similarities and may exhibit comparable chemical and biological properties .

Uniqueness

Diethyl 5-{2-[1-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-oxopropylidene]hydrazino}-3-methyl-2,4-thiophenedicarboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C27H33N3O8S2

Molecular Weight

591.7 g/mol

IUPAC Name

diethyl 5-[[(E)-1-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C27H33N3O8S2/c1-7-36-25(33)18-14(5)21(27(35)38-9-3)40-24(18)30-29-20(15(6)31)22(32)28-23-19(26(34)37-8-2)16-11-10-13(4)12-17(16)39-23/h13,31H,7-12H2,1-6H3,(H,28,32)/b20-15+,30-29?

InChI Key

WYHNNPAKDOHAJK-OCOWCJFRSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=N/C(=C(\C)/O)/C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC(=C(C)O)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OCC

Origin of Product

United States

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